VUF8507 vs. VUF8504: A Benchmark for A3 Receptor Affinity and Selectivity
Within the same 3-(2-pyridinyl)isoquinoline chemical series, VUF8507 exhibits a 11.8-fold lower affinity for the human adenosine A3 receptor compared to the more potent analog VUF8504. This quantifiable difference is critical for selecting the appropriate tool compound for specific experimental contexts. While VUF8507 is a valuable tool for studying the allosteric mechanism, VUF8504 represents a significantly optimized, high-affinity lead [1].
| Evidence Dimension | Binding Affinity (Ki) for Human Adenosine A3 Receptor |
|---|---|
| Target Compound Data | Ki = 200 nM |
| Comparator Or Baseline | VUF8504 (4-methoxy-N-[2-(2-pyridinyl)quinazolin-4-yl]benzamide): Ki = 17 nM |
| Quantified Difference | 11.8-fold lower affinity for VUF8507 (17 nM / 200 nM) |
| Conditions | Radioligand displacement assay using [125I]AB-MECA at cloned human A3 receptors expressed in HEK 293 cells. |
Why This Matters
This quantifies the trade-off between using a moderate-affinity allosteric modulator (VUF8507) for mechanistic studies versus a high-affinity tool (VUF8504) for potent target engagement.
- [1] van Muijlwijk-Koezen, J. E., et al. (1998). A novel class of adenosine A3 receptor ligands. 2. Structure affinity profile of a series of isoquinoline and quinazoline compounds. Journal of Medicinal Chemistry, 41(21), 3994–4000. View Source
